molecular formula C12H14ClN3 B13668645 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride

2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride

Cat. No.: B13668645
M. Wt: 235.71 g/mol
InChI Key: UUYXHBKEDPESAP-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. The structural resemblance between the fused imidazopyridine ring system and purines has prompted extensive biological investigations to assess its potential therapeutic significance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride can be achieved through various methods. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for four hours . Another method involves the Pictet–Spengler reaction of histamine hydrochloride and paraformaldehyde .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional functional groups, while reduction can lead to the formation of tetrahydro derivatives.

Scientific Research Applications

2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Imidazo[4,5-b]pyridine
  • Imidazo[1,5-a]pyridine
  • Imidazo[1,2-a]pyridine

Comparison: Compared to other imidazopyridine derivatives, 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride is unique due to its specific structural configuration and biological activity. While other imidazopyridines also exhibit medicinal properties, this compound’s ability to modulate GABA A receptors and influence various cellular pathways makes it particularly valuable in therapeutic research .

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrochloride

InChI

InChI=1S/C12H13N3.ClH/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12;/h1-5,13H,6-8H2,(H,14,15);1H

InChI Key

UUYXHBKEDPESAP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(N2)C3=CC=CC=C3.Cl

Origin of Product

United States

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